molecular formula C13H16O4S B8808415 Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)acetate

Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)acetate

Cat. No. B8808415
M. Wt: 268.33 g/mol
InChI Key: OCABWHAETRKMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)acetate is a useful research compound. Its molecular formula is C13H16O4S and its molecular weight is 268.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)acetate

Molecular Formula

C13H16O4S

Molecular Weight

268.33 g/mol

IUPAC Name

ethyl 2-(4-cyclopropylsulfonylphenyl)acetate

InChI

InChI=1S/C13H16O4S/c1-2-17-13(14)9-10-3-5-11(6-4-10)18(15,16)12-7-8-12/h3-6,12H,2,7-9H2,1H3

InChI Key

OCABWHAETRKMRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)S(=O)(=O)C2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl [4-(cyclopropylsulfonyl)phenyl](oxo)acetate (20.1 g) in a mixed solvent of tetrahydrofuran (140 mL) and methanol (70 mL) was added 2M aqueous sodium hydroxide solution (70 mL), and the mixture was stirred at room temperature for 16 hr. The reaction mixture was acidified with 1M hydrochloric acid and extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was cooled to −78° C., hydrazine monohydrate (17.3 mL) was added, and the mixture was warmed to room temperature by stirring. The reaction mixture was stirred at 80° C. for 10 min and cooled to room temperature. Potassium hydroxide (12.0 g) was added to the reaction mixture, and the mixture was stirred at 100° C. for 16 hr. Water was added to the reaction mixture, and the aqueous layer was washed with diethyl ether. The aqueous layer was acidified with 1M hydrochloric acid, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. To a solution of the residue in ethanol (500 mL) was added thionyl chloride (6.23 mL) under ice-cooling, and the mixture was warmed to room temperature and stirred at room temperature for 16 hr. The reaction mixture was concentrated under reduced pressure, and the residue was recrystallized from hexane-ether to give the title compound (13.7 g, yield 72%) as colorless crystals. melting point 102-104° C.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

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